(2-Hydroxynaphthalen-1-yl)methyl morpholine-4-carbodithioate
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Overview
Description
(2-Hydroxynaphthalen-1-yl)methyl morpholine-4-carbodithioate is a chemical compound that belongs to the class of dithiocarbamates Dithiocarbamates are known for their wide range of applications in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxynaphthalen-1-yl)methyl morpholine-4-carbodithioate typically involves the reaction of 2-hydroxynaphthalene-1-methanol with morpholine-4-carbodithioic acid. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxynaphthalen-1-yl)methyl morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Hydroxynaphthalen-1-yl)methyl morpholine-4-carbodithioate has several applications in scientific research:
Chemistry: Used
Properties
CAS No. |
61999-02-8 |
---|---|
Molecular Formula |
C16H17NO2S2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2-hydroxynaphthalen-1-yl)methyl morpholine-4-carbodithioate |
InChI |
InChI=1S/C16H17NO2S2/c18-15-6-5-12-3-1-2-4-13(12)14(15)11-21-16(20)17-7-9-19-10-8-17/h1-6,18H,7-11H2 |
InChI Key |
GAIZLQGVCNHXOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)SCC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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